Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
These compounds share a similar piperazine core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H20Cl2N2O2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
URXRIXCIVVDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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